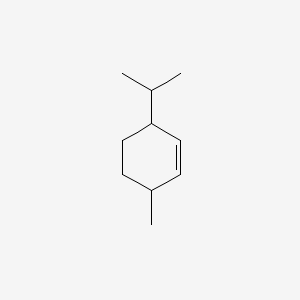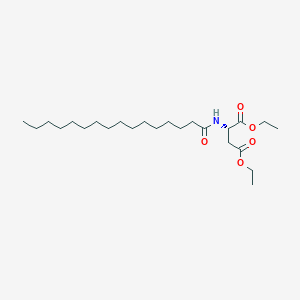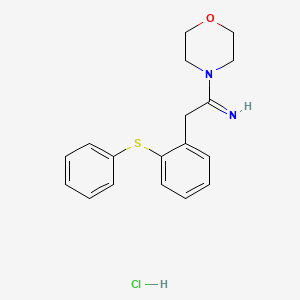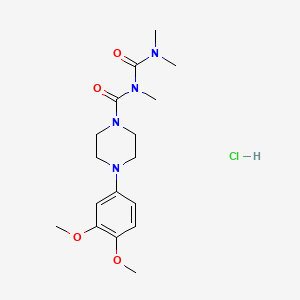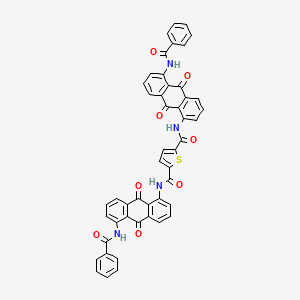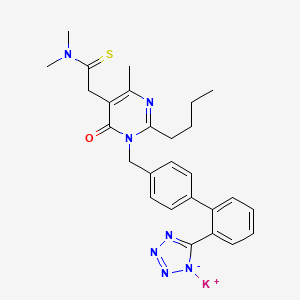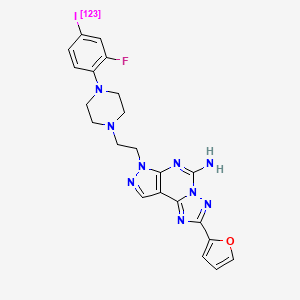
7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorine, iodine, piperazine, furan, pyrazolo, triazolo, and pyrimidin moieties, making it a subject of study for its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the furan-2-yl and pyrazolo-triazolo-pyrimidin core structures, followed by the introduction of the piperazine and fluoroiodophenyl groups. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound is investigated for its potential as a radiolabeled tracer due to the presence of the iodine-123 isotope. This makes it useful in imaging studies, such as positron emission tomography (PET) scans, to track biological processes in vivo.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the field of oncology. Its ability to target specific molecular pathways makes it a candidate for the development of targeted therapies for cancer treatment.
Industry
In the industrial sector, the compound’s unique properties may be leveraged for the development of new materials, such as polymers or coatings, with enhanced performance characteristics.
作用机制
The mechanism of action of 7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 7-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine
- 7-(2-(4-(2-Iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine
Uniqueness
The uniqueness of 7-(2-(4-(2-Fluoro-4-(123I)iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo(4,3-E)(1,2,4)triazolo(1,5-C)pyrimidin-5-amine lies in its combination of fluorine and iodine isotopes, which imparts distinct chemical and biological properties. This dual labeling allows for versatile applications in both chemical synthesis and biomedical imaging, setting it apart from other similar compounds.
属性
CAS 编号 |
1628318-66-0 |
|---|---|
分子式 |
C22H21FIN9O |
分子量 |
569.4 g/mol |
IUPAC 名称 |
10-[2-[4-(2-fluoro-4-(123I)iodanylphenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C22H21FIN9O/c23-16-12-14(24)3-4-17(16)31-8-5-30(6-9-31)7-10-32-20-15(13-26-32)21-27-19(18-2-1-11-34-18)29-33(21)22(25)28-20/h1-4,11-13H,5-10H2,(H2,25,28)/i24-4 |
InChI 键 |
JVFOCNGXDZHLFX-JNYMONNXSA-N |
手性 SMILES |
C1CN(CCN1CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5)C6=C(C=C(C=C6)[123I])F |
规范 SMILES |
C1CN(CCN1CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5)C6=C(C=C(C=C6)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



